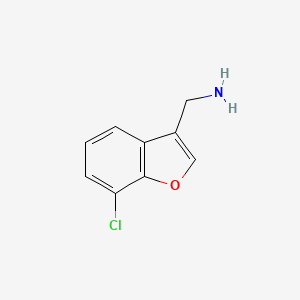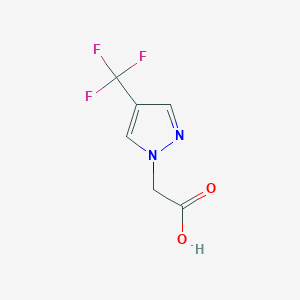
Acide 2-(4-(trifluorométhyl)-1H-pyrazol-1-yl)acétique
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
Target of Action
Similar compounds have been found to target amp-activated protein kinase (ampk), a central energy regulator .
Mode of Action
The compound is an AMP mimetic and a potent pan-AMPK activator . It enhances AMPK phosphorylation by upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C . Molecular modeling analyses suggest that the compound interacts with the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
The compound’s interaction with AMPK affects the cellular energy balance. AMPK activation leads to the downregulation of ATP-consuming processes and acceleration of ATP generation processes
Pharmacokinetics
The compound displays good pharmacokinetic profile in rat blood plasma with minimal brain penetration property
Result of Action
The compound’s action results in enhanced glucose utilization, improved lipid profiles, and reduced body weight in High Sucrose Diet (HSD) fed diabetic rats . This suggests that the compound can alleviate the negative metabolic impact of a high sucrose diet.
Action Environment
The compound’s efficacy in alleviating the negative metabolic impact of a high sucrose diet suggests that dietary factors may influence its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-(trifluoromethyl)pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar in structure but with a phenyl ring instead of a pyrazole ring.
2-(Trifluoromethyl)pyrazole: Lacks the acetic acid moiety but shares the pyrazole and trifluoromethyl groups.
Trifluoromethyl-substituted triazoles: Contain a triazole ring instead of a pyrazole ring but have similar trifluoromethyl substitution
Uniqueness
2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-10-11(2-4)3-5(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGKYLGVJFNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341347-35-0 | |
| Record name | 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)

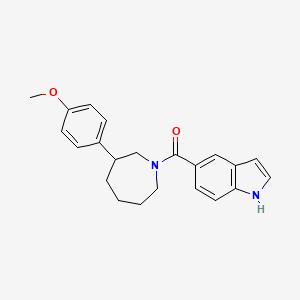
![3-(dimethylamino)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2534768.png)
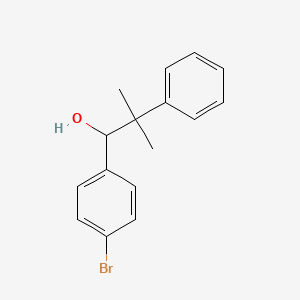
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2534773.png)
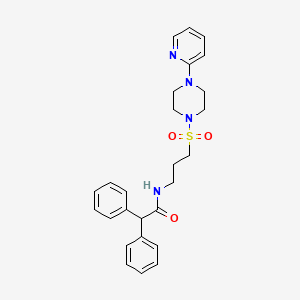
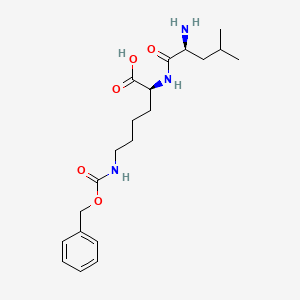
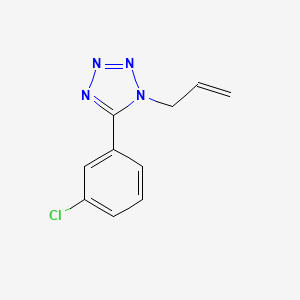
![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)
